Direct Blue 81

Descripción general

Descripción

Direct Blue 81 is a synthetic dye that belongs to the trisazo class . It is widely used in the textile industry for dyeing cotton, wool, and silk. The dye is also used in the paper industry for coloring paper products.

Synthesis Analysis

The synthesis of Direct Blue 81 involves a series of diazo coupling reactions. The process starts with the diazotization of 4-Amino-5-(phenylsulfonyloxy)naphthalene-2,7-disulfonic acid, which is then coupled with Naphthalen-1-amine. The product of this reaction undergoes another diazotization and is then coupled with 8-Aminonaphthalene-2-sulfonic acid. This product is diazotized again and coupled with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid in alkaline conditions. The final step involves the hydrolysis of benzene acyl sulfonylurea medications .Molecular Structure Analysis

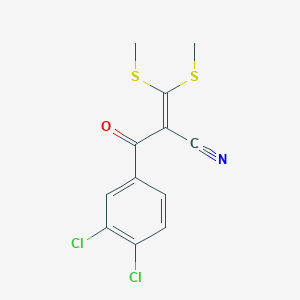

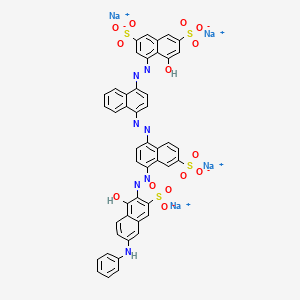

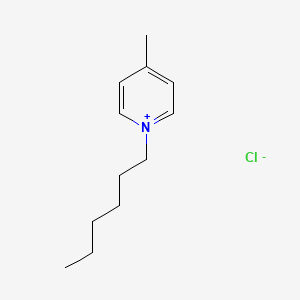

The molecular formula of Direct Blue 81 is C46H27N7Na4O14S4 . It has a molecular weight of 1121.97 . The structure of Direct Blue 81 is complex, involving multiple aromatic rings and sulfonic acid groups .Physical And Chemical Properties Analysis

Direct Blue 81 is soluble in water, producing a blue color . It is not soluble in ethanol and other organic solvents . When added to a strong sulfuric acid solution, it produces a blue-black color, which dilutes to blue . The dye solution forms a dark precipitate when strong hydrochloric acid is added, and a blue precipitate when a thick sodium hydroxide solution is added .Aplicaciones Científicas De Investigación

Adsorption and Removal of Direct Blue 81 in Water Treatment

A significant application of Direct Blue 81 is in water treatment, particularly in adsorption processes. Research has shown that graphene oxide modified with polystyrene (GO-PS) is a promising adsorbent for removing anionic dyes like Direct Blue 81 from aqueous solutions. The adsorption capacities of GO-PS for Direct Blue 81 and other dyes were evaluated through batch studies, indicating its effectiveness in water purification (Azizi et al., 2019).

Dye Removal Using Zero-Valent Iron Nanoparticles

In the field of environmental science, the use of zero-valent iron nanoparticles has been explored for the elimination of Direct Red 81, a dye closely related to Direct Blue 81, from aqueous solutions. This study highlights the potential of these nanoparticles in improving water quality by effectively removing harmful dyes (Shojaei et al., 2017).

Enhancement of Cotton Dyeability

The application of dendrimers in textile industries to enhance the color strength of fabrics dyed with Direct Blue 81 has been studied. Dendrimers, when applied to cotton fabric, can significantly improve the dyeing results and increase color strength, showcasing their role in the textile dyeing process (Khakzar et al., 2014).

Optimization of Dye Adsorption

Another research area focuses on optimizing the conditions for the adsorption of Direct Blue 81 on various substrates. Studies have used response surface methodology (RSM) to determine the optimal conditions for adsorbing Direct Blue 81 on modified rice husk, contributing to environmental remediation efforts (Ashrafi et al., 2016).

Utilization in Various Adsorption Techniques

The use of Direct Blue 81 in adsorption studies extends to various techniques and materials. For example, magnetic graphene oxide coated with polyethylenimine has been used to efficiently adsorb anionic dyes like Direct Blue 81, indicating its potential in water treatment technologies (Rokni et al., 2020).

Propiedades

IUPAC Name |

tetrasodium;4-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H31N7O14S4.4Na/c54-42-24-31(70(62,63)64)20-26-19-30(69(59,60)61)23-41(44(26)42)52-50-38-15-14-37(33-8-4-5-9-34(33)38)48-49-39-16-17-40(36-22-29(68(56,57)58)11-13-35(36)39)51-53-45-43(71(65,66)67)21-25-18-28(10-12-32(25)46(45)55)47-27-6-2-1-3-7-27;;;;/h1-24,47,54-55H,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67);;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZDRGKMSIEFDF-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=CC=C(C7=CC=CC=C76)N=NC8=C9C(=CC(=C8)S(=O)(=O)[O-])C=C(C=C9O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H27N7Na4O14S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1122.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Direct Blue 81 | |

CAS RN |

6252-57-9 | |

| Record name | Direct Blue 81 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006252579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasodium 4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-6-sulphonatonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT BLUE 81 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AI8M8YWKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B3275383.png)

![2-Benzyl-1,2-diazabicyclo[2.2.2]octane](/img/structure/B3275392.png)